molecular formula C22H19N7O2S2 B11429452 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11429452
M. Wt: 477.6 g/mol
InChI Key: QXKDOYRSZTXSFB-UHFFFAOYSA-N
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Description

2-{[5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.

    Synthesis of the Triazole Ring: The indole derivative is then reacted with a suitable hydrazine derivative to form the triazole ring.

    Attachment of the Methoxyphenyl Group: The triazole intermediate is further functionalized with a methoxyphenyl group.

    Formation of the Thiadiazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, including the triazole and indole rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazole and indole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in anti-cancer and anti-inflammatory research.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiadiazole ring may also contribute to the compound’s bioactivity by interacting with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(1H-Indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
  • **2-{[5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The presence of the methoxy group on the phenyl ring and the specific substitution pattern of the thiadiazole ring make 2-{[5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide unique. These structural features may enhance its binding affinity and specificity towards certain biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19N7O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C22H19N7O2S2/c1-13-25-27-21(33-13)24-19(30)12-32-22-28-26-20(17-11-23-18-9-4-3-8-16(17)18)29(22)14-6-5-7-15(10-14)31-2/h3-11,23H,12H2,1-2H3,(H,24,27,30)

InChI Key

QXKDOYRSZTXSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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